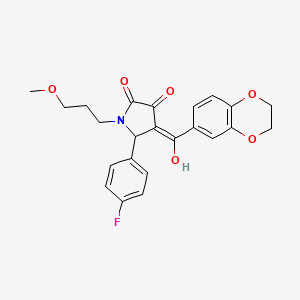

![molecular formula C13H8F3N3 B5479776 7-[4-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5479776.png)

7-[4-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . It has been used to distinguish the various activities of the two estrogen receptors .

Synthesis Analysis

The synthesis of this compound involves a comprehensive theoretical-experimental study . The synthetic methodology is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) . The synthesis also involves a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound involves a pyrazolo[1,5-a]pyrimidine and phenyl ring that are almost coplanar . The piperazine ring is in a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, where the subsequent loss of a water molecule leads to products .Physical and Chemical Properties Analysis

The compound has a melting point of 233 °C . Its 1H NMR (400 MHz, CDCl3) is δ 6.36 (s, 2H, NH2, exchangeable with D2O), 7.42-7.50 (m, 1H, 4′-H) 7.52-7.54 (m, 2H, 3′,5′-H), 7.58 (s, 1H, 6), 7.71-7.74 (d, 2H, J =8.0 Hz, 3′′,5′′-H), 7.91-7.94 (m, 2H, 2′,6′-H), 8.13-8.15 (d, 2H, J =8.0 Hz, 2′′,6′′-H) .Mecanismo De Acción

Direcciones Futuras

The compound has shown significant inhibitory activity against K562 and MKN45 cancer cell lines . This suggests potential future directions in cancer treatment research. Additionally, the compound’s significant photophysical properties have attracted attention in material science , indicating potential applications in this field as well.

Propiedades

IUPAC Name |

7-[4-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3/c14-13(15,16)9-4-6-17-11(8-9)12-3-1-2-10-5-7-18-19(10)12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPSOWPLTUSSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=NN2C(=C1)C3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5479697.png)

![N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5479699.png)

![1'-[3-(4-chlorophenoxy)benzyl]spiro[indene-1,4'-piperidine]](/img/structure/B5479706.png)

![4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5479709.png)

![2,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5479717.png)

![N-(1-phenylethyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5479733.png)

![(5Z)-5-{[5-BROMO-2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5479749.png)

![N-[4-(SEC-BUTYL)PHENYL]-N'-(4-PYRIDYLMETHYL)UREA](/img/structure/B5479755.png)

![3-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B5479769.png)

![3-(Allylsulfanyl)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5479778.png)